molecular formula C7H11N3O4 B12437609 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate

2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate

Katalognummer: B12437609
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: TURFMRXZRHGOOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes both oxopropanoyl and N-methylcarbamimidamido groups. It is known for its reactivity and versatility in chemical synthesis and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate typically involves the reaction of 2-oxopropanoic acid chloride with N-methylcarbamimidamidoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate is unique due to its combined functional groups, which confer distinct reactivity and versatility. This makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H11N3O4

Molekulargewicht

201.18 g/mol

IUPAC-Name

[2-[carbamimidoyl(methyl)amino]acetyl] 2-oxopropanoate

InChI

InChI=1S/C7H11N3O4/c1-4(11)6(13)14-5(12)3-10(2)7(8)9/h3H2,1-2H3,(H3,8,9)

InChI-Schlüssel

TURFMRXZRHGOOK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=O)OC(=O)CN(C)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.